3-Cycloheptylpropan-1-amine
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Overview
Description
3-Cycloheptylpropan-1-amine is an organic compound with the molecular formula C10H21N. It is characterized by a cycloheptyl group attached to a propan-1-amine chain. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylpropan-1-amine typically involves the reaction of cycloheptyl bromide with propan-1-amine under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. One common method is the reductive amination of cycloheptanone with propan-1-amine using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base
Major Products:
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines
Scientific Research Applications
3-Cycloheptylpropan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cycloheptylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Cycloheptylamine: Similar structure but lacks the propan-1-amine chain.
Cyclohexylamine: Contains a cyclohexyl group instead of a cycloheptyl group.
Propan-1-amine: Lacks the cycloheptyl group .
Uniqueness: 3-Cycloheptylpropan-1-amine is unique due to the presence of both the cycloheptyl group and the propan-1-amine chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-cycloheptylpropan-1-amine |
InChI |
InChI=1S/C10H21N/c11-9-5-8-10-6-3-1-2-4-7-10/h10H,1-9,11H2 |
InChI Key |
PZJDCELJYZBWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCN |
Origin of Product |
United States |
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